8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
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Overview
Description
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which include a fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions on the quinoline ring. The presence of the fluorine atom enhances the compound’s biological activity and stability, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl aniline with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly for treating infections and cancer.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 6-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 6,8-Difluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
Comparison: Compared to these similar compounds, 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions provides a distinct set of properties that can be advantageous in various applications .
Biological Activity
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is a compound of interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H9FN2O
- Molecular Weight : 192.19 g/mol
- CAS Number : 1305711-35-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors, leading to modulation of biological pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, including nitric oxide synthase (nNOS). For example, one study reported that a related compound demonstrated an IC50 value of 3.36 μM against nNOS, suggesting that similar derivatives may possess comparable activities .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Quinolinone derivatives have been noted for their broad-spectrum antimicrobial properties. The fluoroquinolinone core is particularly effective against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, indicating potential for further development in cancer therapeutics .
- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | IC50 Value | Reference |
---|---|---|---|
nNOS Inhibition | 8-Fluoro Analog | 3.36 μM | |
Antimicrobial | Fluoroquinolones | Varied (submicromolar) | |
Anticancer | Quinolinone Derivatives | Submicromolar |
Case Study: Anticancer Activity
A study involving various quinolinone derivatives demonstrated significant antiproliferative effects against human breast cancer cell lines (MDA-MB-231). The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . This highlights the potential of this compound and its analogs in cancer therapy.
Structure-Activity Relationship (SAR)
The structural modifications in the quinolinone scaffold can significantly influence biological activity. For instance, the introduction of fluorine at the 8-position has been linked to enhanced potency against specific targets while potentially restricting flexibility in binding orientations .
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
8-fluoro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ZYJCNELWLOLROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=CC2=O)C |
Origin of Product |
United States |
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